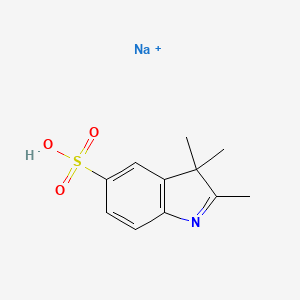
Sodium 2,3,3-trimethylindole-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3,3-trimethylindole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its strong acidic properties and is commonly used in various chemical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,3,3-trimethylindole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3,3-trimethylindole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various functionalized indole compounds .
Applications De Recherche Scientifique
Sodium 2,3,3-trimethylindole-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Sodium 2,3,3-trimethylindole-5-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s strong acidic properties allow it to participate in proton transfer reactions, influencing various biochemical processes. It can also act as a catalyst, facilitating the formation and breaking of chemical bonds in organic reactions .
Comparaison Avec Des Composés Similaires
- 2,3,3-Trimethylindole-5-sulfonic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
- 5-Sulfo-2,3,3-trimethyl indolenine sodium salt
Comparison: Sodium 2,3,3-trimethylindole-5-sulfonic acid is unique due to its specific sulfonic acid group at the 5-position of the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger acidic behavior and enhanced solubility in water and organic solvents .
Propriétés
Formule moléculaire |
C11H13NNaO3S+ |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
sodium;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1 |
Clé InChI |
VLSLTESEMMTYMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


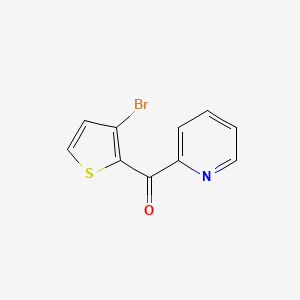
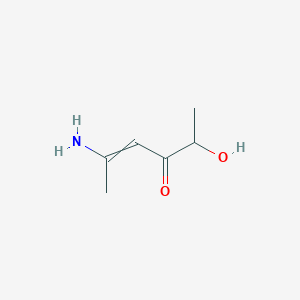
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
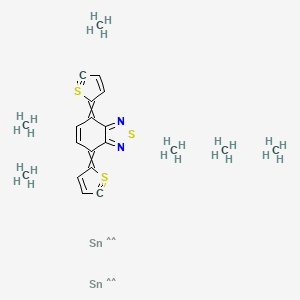
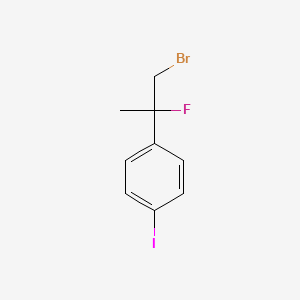
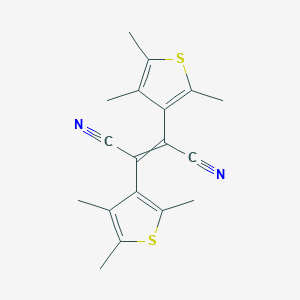
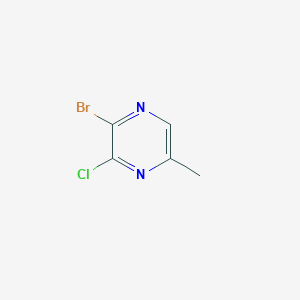
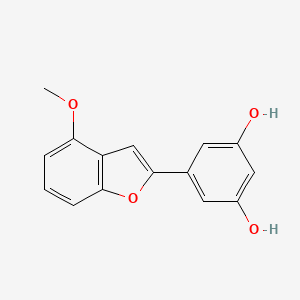
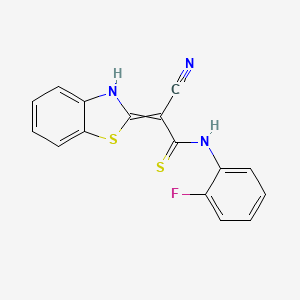
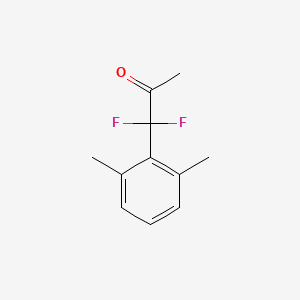
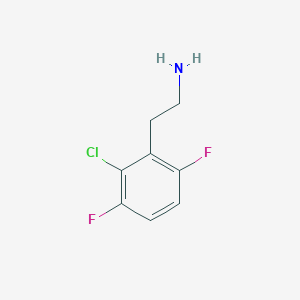
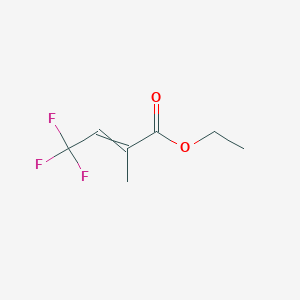
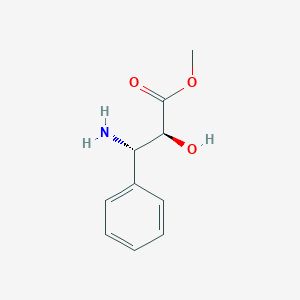
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
